molecular formula C12H13ClO2 B1613219 3-(2-Carboethoxyphenyl)-2-chloro-1-propene CAS No. 731772-78-4

3-(2-Carboethoxyphenyl)-2-chloro-1-propene

Cat. No.: B1613219
CAS No.: 731772-78-4
M. Wt: 224.68 g/mol
InChI Key: FFWHAZMHOOMSJT-UHFFFAOYSA-N
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Description

3-(2-Carboethoxyphenyl)-2-chloro-1-propene is an organic compound with the molecular formula C12H13ClO2 This compound is characterized by the presence of a chloro group and a carboethoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboethoxyphenyl)-2-chloro-1-propene typically involves the reaction of 2-carboethoxyphenyl derivatives with chlorinating agents. One common method includes the use of 2-carboethoxyphenyl isocyanate as a starting material, which undergoes a chlorination reaction to introduce the chloro group at the desired position on the propene chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboethoxyphenyl)-2-chloro-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 3-(2-carboethoxyphenyl)-2-amino-1-propene or 3-(2-carboethoxyphenyl)-2-thio-1-propene.

    Oxidation Reactions: Products include 3-(2-carboethoxyphenyl)-2,3-epoxy-1-propene.

    Reduction Reactions: Products include 3-(2-carboethoxyphenyl)-2-chloro-1-propanol.

Scientific Research Applications

3-(2-Carboethoxyphenyl)-2-chloro-1-propene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Carboethoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic substitution reactions, while the carboethoxy group can undergo hydrolysis to release ethanol and carbon dioxide. These reactions can modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Carboethoxyphenyl)-2-chloro-1-propene is unique due to the presence of both a chloro group and a carboethoxy group, which confer distinct reactivity and potential applications in various fields of research. Its ability to undergo diverse chemical reactions makes it a valuable compound for synthetic and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-chloroprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHAZMHOOMSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641146
Record name Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-78-4
Record name Ethyl 2-(2-chloro-2-propen-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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